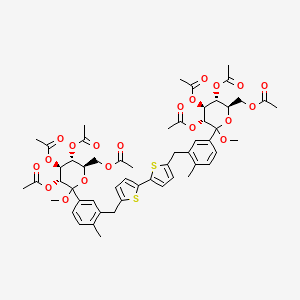
Dichlorobis(di-t-butylphenylphosphino)palladium(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlorobis(di-tert-butylphenylphosphine)palladium(II) . This organometallic compound is widely used in various chemical reactions, particularly in catalysis. It is a colorless to pale yellow solid with the molecular formula C28H46Cl2P2Pd and a molecular weight of 621.94 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
Dichlorobis(di-tert-butylphenylphosphine)palladium(II) is typically synthesized by reacting palladium(II) chloride with di-tert-butylphenylphosphine in an appropriate solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In industrial settings, the production of Dichlorobis(di-tert-butylphenylphosphine)palladium(II) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The compound is then purified through recrystallization or other suitable purification techniques to achieve the desired purity level .
化学反应分析
Types of Reactions
Dichlorobis(di-tert-butylphenylphosphine)palladium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to lower oxidation state palladium species.
Substitution: The chloride ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium(IV) complexes, while reduction reactions may produce palladium(0) species. Substitution reactions result in the formation of new palladium complexes with different ligands .
科学研究应用
Dichlorobis(di-tert-butylphenylphosphine)palladium(II) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, such as cross-coupling reactions, which are essential for the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals, polymers, and other industrial products .
作用机制
The mechanism by which Dichlorobis(di-tert-butylphenylphosphine)palladium(II) exerts its effects involves the coordination of the palladium center with various ligands. This coordination activates the palladium center, making it a highly effective catalyst for various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the ligands present .
相似化合物的比较
Similar Compounds
Some compounds similar to Dichlorobis(di-tert-butylphenylphosphine)palladium(II) include:
- Dichlorobis(di-tert-butyl(4-dimethylaminophenyl)phosphine)palladium(II)
- Bis(di-tert-butyl(4-trifluoromethylphenyl)phosphine)palladium(II) chloride
- Bis(triphenylphosphine)palladium(II) dichloride
- 1,1’-Bis(di-tert-butylphosphino)ferrocene palladium dichloride
- Chloro[2-(dicyclohexylphosphino)-2’‘-(N,N-dimethylamino)-1,1’'-biphenyl]gold(I)
- [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) dichloromethane complex .
Uniqueness
Dichlorobis(di-tert-butylphenylphosphine)palladium(II) is unique due to its specific ligand environment, which provides it with distinct catalytic properties. The presence of di-tert-butylphenylphosphine ligands enhances its stability and reactivity, making it a valuable catalyst in various chemical transformations .
属性
分子式 |
C28H48Cl2P2Pd+2 |
|---|---|
分子量 |
624.0 g/mol |
IUPAC 名称 |
ditert-butyl(phenyl)phosphanium;dichloropalladium |
InChI |
InChI=1S/2C14H23P.2ClH.Pd/c2*1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12;;;/h2*7-11H,1-6H3;2*1H;/q;;;;+2 |
InChI 键 |
QNNRAWADYXIGHE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[PH+](C1=CC=CC=C1)C(C)(C)C.CC(C)(C)[PH+](C1=CC=CC=C1)C(C)(C)C.Cl[Pd]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


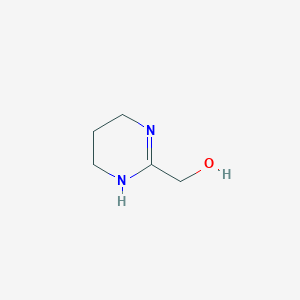
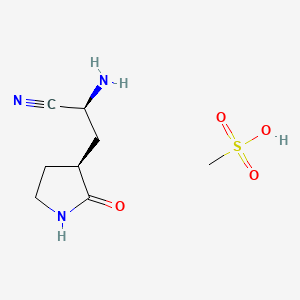
![4-(chloromethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14884051.png)
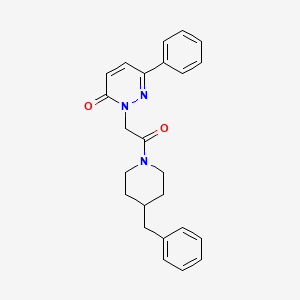

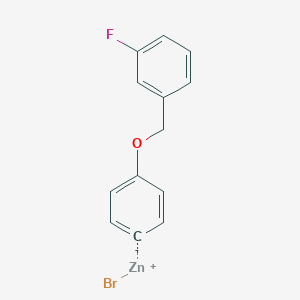
![(4,4-Dimethyl-4H-benzo[b]tetrazolo[1,5-d][1,4]oxazin-9-yl)methanol](/img/structure/B14884078.png)

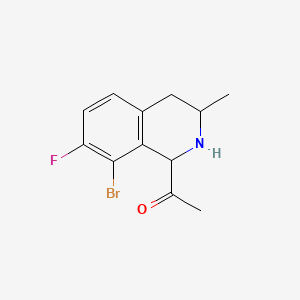
![3-Fluoro-4-[(4-ethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14884098.png)
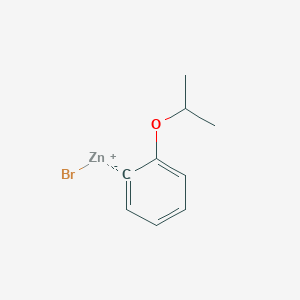

![(R,Z)-3-Amino-N-(4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)-4-(2,4,5-trifluorophenyl)but-2-enamide](/img/structure/B14884114.png)
